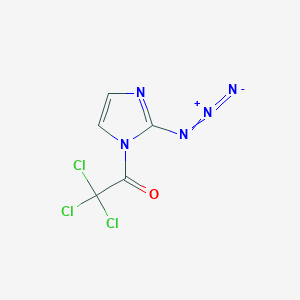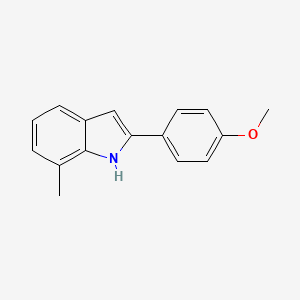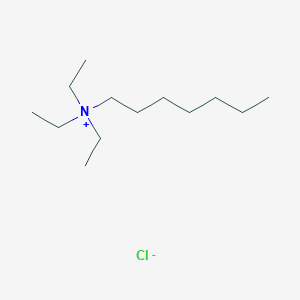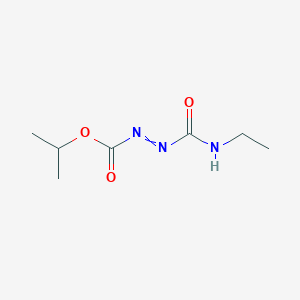
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate is a chemical compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) bonded to a carboxylate group and an ethylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate typically involves the reaction of isopropyl alcohol with ethyl isocyanate in the presence of a diazotizing agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted diazenes, depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other diazene compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propan-2-yl (methylcarbamoyl)diazene-1-carboxylate
- Propan-2-yl (butylcarbamoyl)diazene-1-carboxylate
- Propan-2-yl (phenylcarbamoyl)diazene-1-carboxylate
Uniqueness
Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ethylcarbamoyl group provides unique steric and electronic effects, making it different from other similar compounds.
Eigenschaften
CAS-Nummer |
63148-14-1 |
|---|---|
Molekularformel |
C7H13N3O3 |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
propan-2-yl N-(ethylcarbamoylimino)carbamate |
InChI |
InChI=1S/C7H13N3O3/c1-4-8-6(11)9-10-7(12)13-5(2)3/h5H,4H2,1-3H3,(H,8,11) |
InChI-Schlüssel |
ZBHSDLMMKZYRDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N=NC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


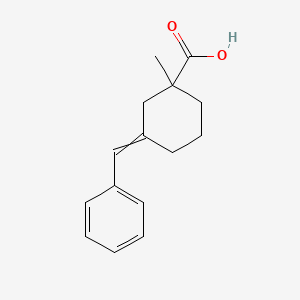
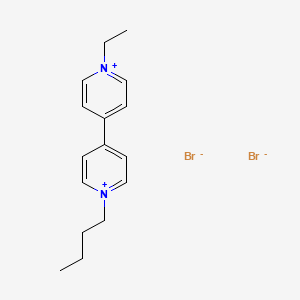

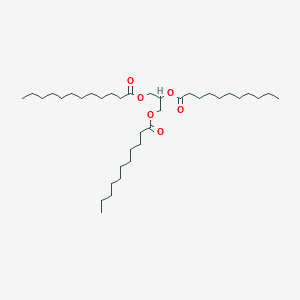

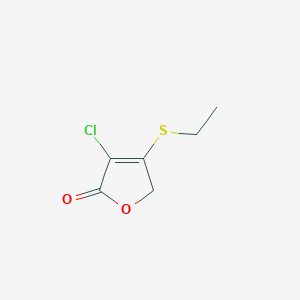
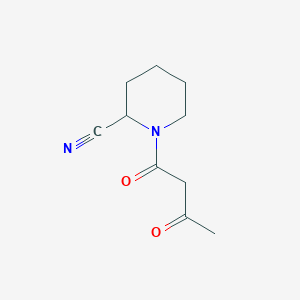

![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)

